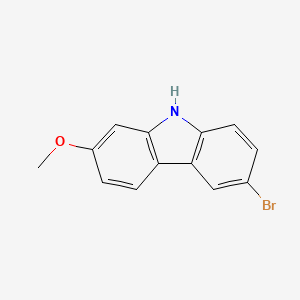

6-Bromo-2-methoxy-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

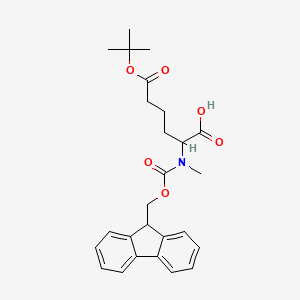

Le 6-Bromo-2-méthoxy-9H-carbazole est un composé organique de formule moléculaire C13H10BrNO et d'une masse molaire de 276,13 g/mol . Il s'agit d'un dérivé du carbazole, un composé aromatique hétérocyclique contenant de l'azote. Ce composé est caractérisé par la présence d'un atome de brome en position 6 et d'un groupe méthoxy en position 2 sur le cycle carbazole .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-Bromo-2-méthoxy-9H-carbazole implique généralement la bromation du 2-méthoxy-9H-carbazole. Une méthode courante consiste à faire réagir le 2-méthoxy-9H-carbazole avec du brome en présence d'un solvant approprié tel que l'acide acétique ou le chloroforme . La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une bromation complète.

Méthodes de production industrielle

La production industrielle du 6-Bromo-2-méthoxy-9H-carbazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut être optimisé pour des rendements et une pureté plus élevés, impliquant souvent l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le 6-Bromo-2-méthoxy-9H-carbazole subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.

Réactions d'oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.

Réactions de réduction : La réduction du composé peut conduire à l'élimination de l'atome de brome ou à la réduction du cycle carbazole.

Réactifs et conditions communs

Substitution : Les réactifs courants incluent des nucléophiles tels que les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF) à des températures élevées.

Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide ou basique.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers carbazoles substitués, tandis que l'oxydation peut produire des carbazoles quinones .

Applications de la recherche scientifique

Le 6-Bromo-2-méthoxy-9H-carbazole a une large gamme d'applications dans la recherche scientifique :

Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique dans diverses maladies.

Mécanisme d'action

Le mécanisme d'action du 6-Bromo-2-méthoxy-9H-carbazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation d'intermédiaires réactifs qui interagissent avec les composants cellulaires . Ces interactions peuvent entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la perturbation des voies de signalisation cellulaire .

Applications De Recherche Scientifique

6-Bromo-2-methoxy-9H-carbazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Bromo-2-methoxy-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Méthoxy-9H-carbazole : Il manque l'atome de brome en position 6.

6-Bromo-9H-carbazole : Il manque le groupe méthoxy en position 2.

3-Bromo-6-méthoxy-9H-carbazole : L'atome de brome se trouve en position 3 au lieu de la position 6.

Unicité

Le 6-Bromo-2-méthoxy-9H-carbazole est unique en raison du positionnement spécifique des groupes brome et méthoxy, qui peuvent influencer sa réactivité chimique et son activité biologique. La présence des deux substituants peut améliorer son potentiel en tant qu'intermédiaire polyvalent dans la synthèse organique et son efficacité dans diverses applications .

Propriétés

Formule moléculaire |

C13H10BrNO |

|---|---|

Poids moléculaire |

276.13 g/mol |

Nom IUPAC |

6-bromo-2-methoxy-9H-carbazole |

InChI |

InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |

Clé InChI |

ZFKAJOPUDZBRPE-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)

![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)